Tetrahydroxyquinone
Overview
Description
Tetrahydroxyquinone is a redox-active hydroxyquinone . It inhibits HIV-1 proteinase and is active against T. brucei brucei . It induces the formation of reactive oxygen species (ROS) in, as well as apoptosis of, HL-60 leukemia cells . It has also been used in the manufacturing of lithium-ion batteries .
Synthesis Analysis
Tetrahydroxyquinone was used for the first time to coat iron oxide nanoparticles (IONPs) and to carry out in vitro experiments in magnetic hyperthermia . Synthesis by co-precipitation resulted in spherical IONPs with a core diameter of 13 ± 3 nm and covered by a 0.5 nm thick coat of THQ .Molecular Structure Analysis
The structure of the MOF material constructed by TM-THQ is shown in Figure 1 . Here, (a) and (b) are, respectively, the top and side views of a single cell, and © is a top view of a 2 × 2 supercell .Chemical Reactions Analysis
A probable mechanism of free radical induced redox reactions of THQ has been proposed . Reaction of THQ with free radicals and cyclic voltammetry measurements suggest its oxidation potentials at 0.81V and 0.94V vs NHE .Scientific Research Applications
Anticancer Potential
Tetrahydroxyquinone shows promising anticancer properties, specifically inducing apoptosis in leukemia cells through the generation of reactive oxygen species (ROS) and the subsequent reduction in activity of various antiapoptotic survival molecules, including the protein kinase B pathway. This leads to apoptosis via the mitochondrial pathway, with no adverse effects on the cellular physiology of normal human blood leukocytes, suggesting its potential as a novel class of chemotherapeutic drugs (Martins Cavagis et al., 2006).
Multidrug Reversal and Antiproliferative Effects
New dimeric naphthoquinones isolated from Diospyros lotus, related to tetrahydroxyquinone, have shown promising antiproliferative and multidrug reversal effects. These compounds have been evaluated for their effects on the reversion of multidrug resistance (MDR) mediated by P-glycoprotein, as well as for their antiproliferative and cytotoxic effects on mouse T-cell lymphoma lines, revealing their potential for treating cancer (Rauf et al., 2015).
Magnetic Hyperthermia in Cancer Treatment
Tetrahydroxyquinone has been used to coat iron oxide nanoparticles for in vitro experiments in magnetic hyperthermia, a treatment modality for cancer. These coated nanoparticles showed superparamagnetic characteristics, high specific absorption rates, and negligible cytotoxicity, demonstrating the potential of tetrahydroxyquinone-coated nanoparticles in cancer treatment via magnetic hyperthermia (González et al., 2022).
Li-ion Battery Development
The lithium salt of tetrahydroxybenzoquinone has been proposed as a sustainable electrode material for Li-ion batteries. This material shows good electrochemical performance, suggesting the potential for developing more sustainable Li-ion battery technology (Chen et al., 2009).
Safety And Hazards
Future Directions
The outstanding CO2 catalytic functionality of conductive MOFs (c-MOFs) can open a way toward high-energy-density electrochemical systems . Considering these good physicochemical and cell biological properties, this ferrofluid is a promising candidate for the initiation of in vivo experiments for cancer treatment by MHT in murine models .
properties
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOCLATAPFASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045897 | |
Record name | Tetroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetroquinone | |
CAS RN |
319-89-1, 5676-48-2 | |
Record name | Tetrahydroxy-p-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetroquinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tetroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tetrahydroxyquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tetrahydroxyquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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